molecular formula C9H21N3 B1198629 1,3,5-Triethyl-1,3,5-triazinane CAS No. 7779-27-3

1,3,5-Triethyl-1,3,5-triazinane

Cat. No.: B1198629
CAS No.: 7779-27-3
M. Wt: 171.28 g/mol
InChI Key: XYRTVIAPRQLSOW-UHFFFAOYSA-N
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Description

1,3,5-Triethyl-1,3,5-triazinane is an organic compound with the molecular formula C₉H₂₁N₃. It is a derivative of 1,3,5-triazine, which is a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

1,3,5-Triethylhexahydro-s-triazine plays a significant role in biochemical reactions, particularly as an antimicrobial agent. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis. This interaction is crucial for its antimicrobial properties, making it effective against a range of bacterial pathogens .

Molecular Mechanism

At the molecular level, 1,3,5-Triethylhexahydro-s-triazine exerts its effects through binding interactions with biomolecules. It binds to bacterial enzymes, inhibiting their activity and preventing the synthesis of essential cellular components. This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death. Additionally, it can induce changes in gene expression, further contributing to its antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Triethylhexahydro-s-triazine change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that its antimicrobial effects can persist for extended periods, although the exact duration depends on the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of 1,3,5-Triethylhexahydro-s-triazine vary with different dosages in animal models. At low doses, it exhibits antimicrobial properties without significant toxicity. At higher doses, it can cause adverse effects, including toxicity to mammalian cells. These threshold effects are crucial for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

1,3,5-Triethylhexahydro-s-triazine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to a decrease in nucleotide levels and disruption of DNA replication .

Transport and Distribution

Within cells and tissues, 1,3,5-Triethylhexahydro-s-triazine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for its antimicrobial activity, as they determine the concentration of the compound at the site of infection .

Subcellular Localization

The subcellular localization of 1,3,5-Triethylhexahydro-s-triazine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with bacterial enzymes and the subsequent inhibition of their activity .

Preparation Methods

Chemical Reactions Analysis

1,3,5-Triethyl-1,3,5-triazinane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1,3,5-Triethyl-1,3,5-triazinane can be compared to other similar compounds, such as 1,3,5-triazine, 1,3,5-trimethyl-1,3,5-triazinane, and 1,3,5-triacryloylhexahydro-1,3,5-triazine. While these compounds share a similar triazine core structure, they differ in their substituents and specific applications. For example, 1,3,5-triazine is commonly used as a reagent in organic synthesis, while 1,3,5-trimethyl-1,3,5-triazinane is used in the production of polymers .

Properties

IUPAC Name

1,3,5-triethyl-1,3,5-triazinane
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InChI

InChI=1S/C9H21N3/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4-9H2,1-3H3
Source PubChem
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InChI Key

XYRTVIAPRQLSOW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CN(CN(C1)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H21N3
Source PubChem
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DSSTOX Substance ID

DTXSID1032511
Record name 1,3,5-Triethylhexahydro-s-triazine
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Molecular Weight

171.28 g/mol
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Physical Description

Colorless to light yellow liquid with an odor of formaldehyde; Formulated as soluble concentrate liquid; [Reference #1]
Record name 1,3,5-Triethylhexahydro-s-triazine
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Vapor Pressure

15.7 [mmHg]
Record name 1,3,5-Triethylhexahydro-s-triazine
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CAS No.

7779-27-3
Record name 1,3,5-Triethylhexahydro-1,3,5-triazine
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Record name Hexahydro-1,3,5-triethyl-s-triazine
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Record name 1,3,5-Triazine, 1,3,5-triethylhexahydro-
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Record name 1,3,5-Triethylhexahydro-s-triazine
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Record name Hexahydro-1,3,5-triethyl-1,3,5-triazine
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Record name 1,3,5-TRIETHYLHEXAHYDRO-S-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1,3,5-Triethyl-1,3,5-triazinane?

A1: this compound demonstrates potential in two key areas:

    Q2: How does the structure of this compound influence its reactivity?

    A2: The reactivity of this compound is influenced by both its cyclic structure and the presence of nitrogen atoms:

    • Nitrogen atoms: The three nitrogen atoms each possess a lone pair of electrons. These electron pairs can participate in reactions, making the molecule susceptible to electrophilic attack. For example, in the reaction with hydrogen sulfide, the nitrogen atom acts as a nucleophile, attacking the electrophilic hydrogen of hydrogen sulfide [].

    Q3: How does this compound compare to other hydrogen sulfide scavengers?

    A: While the provided research [] doesn't offer a direct comparison with other scavengers, it elucidates the kinetic aspects of its reaction with hydrogen sulfide. The study reveals that this compound reacts with hydrogen sulfide at a rate 19 times faster than 1,3,5-trimethyl-1,3,5-triazinane and 31 times faster than 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane []. This suggests that the specific alkyl substituents on the triazinane ring significantly influence the reaction rate.

    Q4: Are there any safety concerns associated with this compound?

    A: While the provided articles primarily focus on the chemical properties and applications, a separate study [] classifies hexahydro-1,3,5-triethyl-s-triazine (another name for this compound) as "toxic, corrosive, and an eye-irritating substance" []. This highlights the need for careful handling and adherence to safety protocols when working with this compound.

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